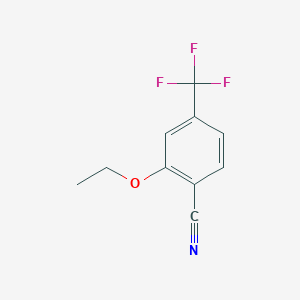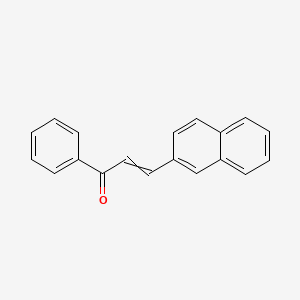
(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Übersicht
Beschreibung
(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone typically involves the cyclization of amido-nitriles. One common method includes the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave-assisted synthesis, which allows for efficient and high-yield production. A Schiff’s base complex nickel catalyst (Ni-C) is commonly used in these processes, enabling the synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate .
Analyse Chemischer Reaktionen
Types of Reactions
(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of (2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone: shares similarities with other imidazole derivatives such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H10ClN3O |
|---|---|
Molekulargewicht |
235.67 g/mol |
IUPAC-Name |
(2-amino-5-chlorophenyl)-(1-methylimidazol-2-yl)methanone |
InChI |
InChI=1S/C11H10ClN3O/c1-15-5-4-14-11(15)10(16)8-6-7(12)2-3-9(8)13/h2-6H,13H2,1H3 |
InChI-Schlüssel |
MNKUUSUHXFYFRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C(=O)C2=C(C=CC(=C2)Cl)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,6-Dichloro-phenyl)methyl]-4,6-pyrimidinediol](/img/structure/B8680395.png)
![Methyl 2-fluoro-4-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B8680397.png)


![Furo[3,2-c]pyridine,2-(bromomethyl)-,hydrochloride](/img/structure/B8680421.png)





